N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide typically involves the coupling of tryptamine derivatives with chlorophenyl compounds. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the amine group of tryptamine and the carboxyl group of the chlorophenyl compound . The reaction is usually carried out under reflux conditions in an appropriate solvent such as methanol or dichloromethane.
Chemical Reactions Analysis
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide involves its interaction with specific molecular targets, such as serotonin receptors and enzymes involved in the metabolism of tryptophan. The indole ring structure allows the compound to bind to these targets with high affinity, modulating their activity and leading to various biological effects. For example, the compound may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide can be compared with other indole derivatives, such as:
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound, derived from ibuprofen and tryptamine, shares a similar indole structure but differs in the substituents attached to the indole ring.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This derivative combines tryptamine with naproxen, highlighting the versatility of indole derivatives in forming hybrid molecules with diverse pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H25ClN2O |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]-2-ethylbutanamide |
InChI |
InChI=1S/C22H25ClN2O/c1-3-15(4-2)22(26)25-14-18(16-9-5-7-11-20(16)23)19-13-24-21-12-8-6-10-17(19)21/h5-13,15,18,24H,3-4,14H2,1-2H3,(H,25,26) |
InChI Key |
WBQOKMMEZDVCRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NCC(C1=CC=CC=C1Cl)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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